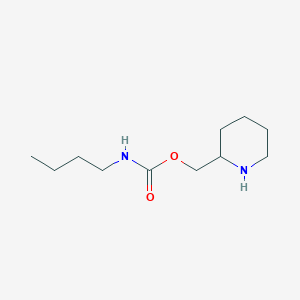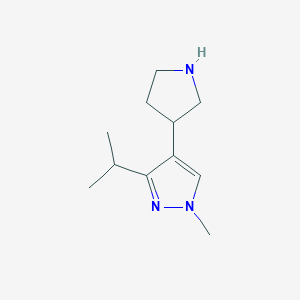![molecular formula C15H23BrO B13220738 ({[3-(Bromomethyl)-3-ethylpentyl]oxy}methyl)benzene](/img/structure/B13220738.png)
({[3-(Bromomethyl)-3-ethylpentyl]oxy}methyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
({[3-(Bromomethyl)-3-ethylpentyl]oxy}methyl)benzene: is an organic compound with the molecular formula C13H19BrO It is a derivative of benzene, where a bromomethyl group and an ethylpentyl group are attached to the benzene ring through an oxygen bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ({[3-(Bromomethyl)-3-ethylpentyl]oxy}methyl)benzene typically involves the reaction of 3-(bromomethyl)-3-ethylpentanol with benzyl alcohol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an ether linkage between the alcohol groups, resulting in the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: ({[3-(Bromomethyl)-3-ethylpentyl]oxy}methyl)benzene can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the bromomethyl group to a methyl group.
Substitution: The bromomethyl group in the compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, or alkoxides to form new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Amines, thiols, alkoxides
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Methyl derivatives
Substitution: Amino, thio, or alkoxy derivatives
Applications De Recherche Scientifique
Chemistry: In organic synthesis, ({[3-(Bromomethyl)-3-ethylpentyl]oxy}methyl)benzene serves as a versatile intermediate for the preparation of more complex molecules. It can be used to introduce functional groups into aromatic systems, facilitating the synthesis of various pharmaceuticals and agrochemicals.
Biology and Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to undergo various chemical transformations makes it a valuable building block for designing molecules with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties. Its reactivity and functional group compatibility make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of ({[3-(Bromomethyl)-3-ethylpentyl]oxy}methyl)benzene involves its interaction with specific molecular targets, depending on its derivatives and applications. For instance, in medicinal chemistry, its derivatives may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets would vary based on the specific derivative and its intended use.
Comparaison Avec Des Composés Similaires
Bromomethyl methyl ether: A simpler compound with a similar bromomethyl group but lacking the ethylpentyl and benzene moieties.
Benzyl bromide: Contains a bromomethyl group attached directly to a benzene ring, without the ether linkage.
3-(Bromomethyl)pentane: Similar aliphatic structure but without the benzene ring.
Uniqueness: ({[3-(Bromomethyl)-3-ethylpentyl]oxy}methyl)benzene is unique due to its combination of aromatic and aliphatic structures, along with the presence of a bromomethyl group. This unique structure allows it to participate in a wide range of chemical reactions, making it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C15H23BrO |
|---|---|
Poids moléculaire |
299.25 g/mol |
Nom IUPAC |
[3-(bromomethyl)-3-ethylpentoxy]methylbenzene |
InChI |
InChI=1S/C15H23BrO/c1-3-15(4-2,13-16)10-11-17-12-14-8-6-5-7-9-14/h5-9H,3-4,10-13H2,1-2H3 |
Clé InChI |
MQWKLRMQAUELBC-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(CCOCC1=CC=CC=C1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


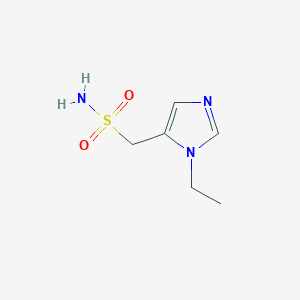


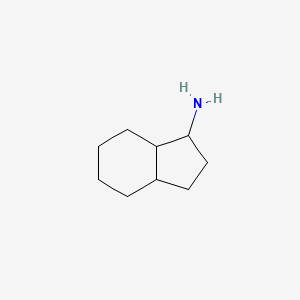
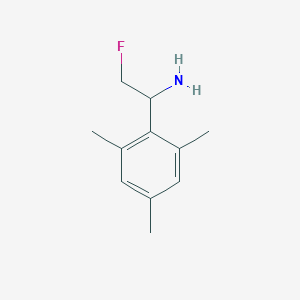
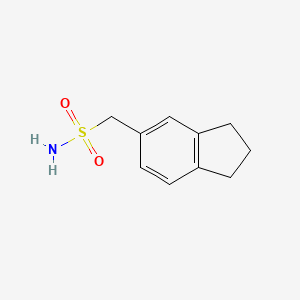
![1-Methyl-5-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole](/img/structure/B13220700.png)
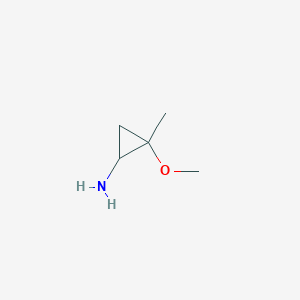
![2-[(2-Methoxyethyl)amino]acetamide](/img/structure/B13220712.png)
